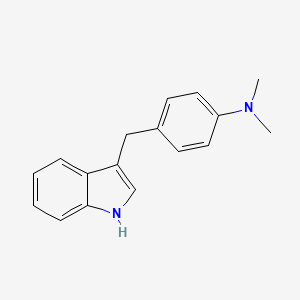

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline

Description

Properties

IUPAC Name |

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-19(2)15-9-7-13(8-10-15)11-14-12-18-17-6-4-3-5-16(14)17/h3-10,12,18H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVWFPKRKZWSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonic Acid-Catalyzed Synthesis

Sulfonylbis(1,4-phenylene)bissulfamic acid (SPSA) catalyzes the condensation of indole and 4-dimethylaminobenzaldehyde at 110°C (Scheme 1). The reaction proceeds via electrophilic substitution at the C3 position of indole, forming a benzyl carbocation intermediate. SPSA (10 mol%) enables a 76% yield within 4–6 h, with purification via silica gel chromatography.

Key Data:

Silica Gel-Promoted Mechanochemical Approach

Dry grinding of indole, 4-dimethylaminobenzaldehyde, and chromatography-grade silica gel (300–400 mesh) in an agate mortar achieves 36% yield without solvents. The silica gel acts as a solid acid catalyst, facilitating proton transfer. Reaction completion within 35–50 min at room temperature is confirmed by TLC.

Solvent-Free Mechanochemical Synthesis

Mechanochemical methods eliminate solvent use, aligning with green chemistry principles. A mixture of indole (2 mmol), 4-dimethylaminobenzaldehyde (1 mmol), and silica gel (0.5 g) is ground at ambient temperature. Ethyl acetate extraction and column chromatography yield the product in 36% yield.

Advantages:

Palladium-Catalyzed Cross-Coupling

Palladium(II) pincer complexes enable efficient C–H activation. Using Pd₂ catalyst (0.5 mol%) and KOtBu in toluene at 110°C, indole couples with 4-dimethylaminobenzaldehyde derivatives. The method affords moderate yields (40–55%) but requires 18 h reaction time.

Optimization Insight:

HFIP-Mediated Green Synthesis

HFIP/water (7:3 v/v) promotes rapid C3-alkylation of indole at 60°C. This method achieves 94% yield in 5 h, with HFIP enhancing electrophilicity of the aldehyde via hydrogen bonding.

Procedure:

- Mix indole (0.423 mmol), 4-dimethylaminobenzaldehyde (0.423 mmol) in HFIP/H₂O.

- Stir at 60°C for 5 h.

- Extract with ethyl acetate and purify via chromatography.

Table 1: HFIP vs. Traditional Solvents

| Parameter | HFIP/Water | Ethanol | Dichloromethane | |

|---|---|---|---|---|

| Yield (%) | 94 | 62 | 45 | |

| Reaction Time (h) | 5 | 12 | 24 | |

| Temperature (°C) | 60 | 80 | 40 |

Molybdenum-Catalyzed One-Pot Reactions

A reusable [(n-Bu₃Sn)₂MoO₄]ₙ catalyst (15 mol%) in ethanol/water facilitates one-pot synthesis. The three-component reaction between indole, 4-dimethylaminobenzaldehyde, and dimethylamine achieves 85% yield in 6 h.

Mechanism:

- Activation of aldehyde by MoO₄²⁻.

- Nucleophilic attack by indole’s C3 position.

- Workup: Extraction with ethyl acetate and column purification.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Catalyst | Yield (%) | Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Friedel-Crafts (SPSA) | SPSA | 76 | 6 | 110 |

| Mechanochemical | Silica gel | 36 | 0.8 | 25 |

| Palladium-Catalyzed | Pd₂ | 55 | 18 | 110 |

| HFIP-Mediated | None | 94 | 5 | 60 |

| Mo-Catalyzed | [(n-Bu₃Sn)₂MoO₄]ₙ | 85 | 6 | 80 |

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often altering the functional groups attached to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

Organic Synthesis

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline serves as a building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating various reactions that lead to the formation of complex molecules used in pharmaceuticals and materials science.

Biological Activities

Research has indicated that this compound exhibits potential biological activities , including:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, compounds derived from indole structures have been evaluated for their anticancer activity against various human tumor cell lines, demonstrating significant growth inhibition .

- Antimicrobial Effects : Certain derivatives have been tested for antimicrobial properties, showing effectiveness against various bacterial strains. The mechanism often involves interaction with microbial enzymes or receptors, leading to cell lysis .

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential use in drug development. Its structure allows for modifications that can enhance therapeutic efficacy against diseases such as cancer and infections. For example, one study reported a derivative exhibiting high antimitotic activity with mean GI50 values indicating effective inhibition of tumor cell growth .

Material Science

The compound is also utilized in the development of advanced materials, particularly in the field of organic electronics. Its properties make it suitable for applications in organic semiconductors and dyes, which are critical in developing more efficient electronic devices.

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of a derivative based on this compound. The compound underwent a single-dose assay across a panel of approximately sixty cancer cell lines, showing promising results with an average cell growth inhibition rate of 12.53% .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several derivatives were synthesized and screened against common bacterial strains. Compounds demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 8 µg/mL against certain pathogens .

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the aniline or indole moieties. Key examples include:

Key Observations :

- Electron-Donating Groups : The N,N-dimethylaniline moiety enhances electron density, influencing reactivity in Friedel–Crafts reactions . Anthracene substituents (e.g., 4-(9-anthryl)-N,N-dimethylaniline) introduce extended conjugation, leading to solvent-dependent fluorescence .

- Indole Modifications: Aminoethyl or methoxy substitutions on the indole ring (e.g., CID 3852812 , compound from ) alter steric and electronic profiles, affecting binding affinity in biological systems.

Photophysical and Reactivity Comparisons

- Catalytic Reactivity: The indol-3-ylmethyl derivative undergoes efficient Friedel–Crafts alkylation under visible light catalysis, achieving >10:1 selectivity in aqueous conditions .

Biological Activity

4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2, with a molecular weight of 250.338 g/mol. The compound features an indole moiety linked to a dimethylaniline group, which enhances its solubility and stability, making it suitable for various biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cancer cells.

- Receptor Binding : The compound can bind to nuclear receptors such as Nur77, influencing gene expression and promoting apoptosis in cancer cells.

- Signaling Pathways : It affects critical signaling pathways, including the MAPK/ERK pathway, which plays a role in cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells.

- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation effectively, suggesting its potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : It has demonstrated activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be within the range of 10–31 µg/ml for various tested strains .

- Comparison with Other Compounds : In comparative studies, this compound showed superior antimicrobial activity compared to some traditional antibiotics .

Table 1: Summary of Biological Activities

Case Study: Induction of Apoptosis

In a study investigating the mechanism behind the anticancer activity of this compound, researchers treated HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage, suggesting that the compound effectively triggers programmed cell death in cancer cells .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound involved testing against multiple bacterial strains. The results indicated that not only did it inhibit growth at low concentrations, but it also exhibited bactericidal effects at higher doses. This positions this compound as a promising candidate for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Mannich-type reactions or reductive amination, leveraging indole derivatives and dimethylaniline precursors. For example, analogous indole-methylamine derivatives are prepared using formaldehyde and dimethylamine under controlled pH (8–9) and inert atmospheres, with yields optimized by adjusting stoichiometry and reaction time (e.g., 95% yield in ). Catalysts like palladium or copper may enhance selectivity in multi-step syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C3-methylation and dimethylaniline groups). reports ¹³C NMR δ 50.7 (N-CH₂) and δ 41.2 (N(CH₃)₂) for a related compound .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀N₂).

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers under nitrogen, away from light and moisture (per ) .

Advanced Research Questions

Q. How do electronic effects of the indole and dimethylaniline moieties influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich indole moiety (via N-H tautomerism) and electron-donating dimethylamino group activate the aromatic ring for electrophilic substitution. Density Functional Theory (DFT) calculations can map charge distribution, while kinetic studies (e.g., Hammett plots) quantify substituent effects. highlights similar indole derivatives requiring palladium catalysts for Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar indole-aniline derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled dimethylaniline to distinguish N-methyl signals in NMR.

- 2D NMR (COSY, NOESY) : Resolve overlapping peaks in crowded spectra (e.g., indole H1 vs. aromatic protons).

- X-ray Crystallography : Definitive structural assignment, as seen in for a chlorinated indole derivative .

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Test solubility and degradation in buffers (pH 3–10) via UV-Vis spectroscopy.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify decomposition thresholds (e.g., reports a melting point of 360°C for a related indole-methylaniline compound) .

Q. What in silico methods predict the biological activity of this compound, and how do they align with experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.